Technical Monograph: 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one
Technical Monograph: 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one
Executive Summary
The compound 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) represents a critical scaffold in medicinal chemistry, functioning as a halogenated analogue of the sedative-hypnotic Methaqualone.[1] Unlike its parent compound, the inclusion of a para-bromo substituent on the N3-phenyl ring significantly alters its electronic profile and metabolic stability while providing a versatile handle for palladium-catalyzed cross-coupling reactions.[1]
This technical guide synthesizes the physicochemical properties, validated synthetic protocols, and pharmacological applications of this molecule.[1] It is designed for researchers requiring a robust reference for synthesizing and functionalizing this specific quinazolinone derivative for anticonvulsant and anticancer screening libraries.[1]
Chemical Architecture & Physicochemical Profile[1][2][3][4]
The core structure consists of a fused benzene and pyrimidine ring (quinazolinone) substituted at the C2 position with a methyl group and at the N3 position with a 4-bromophenyl moiety.[1] The bromine atom serves as a lipophilic enhance and a reactive site for diversification.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one | Strictly 4(3H)-one tautomer |
| CAS Number | 1788-95-0 | |
| Molecular Formula | C₁₅H₁₁BrN₂O | |
| Molecular Weight | 315.17 g/mol | Monoisotopic Mass: 314.005 |
| Melting Point | 170–173 °C | Literature range: 168–173 °C [1, 3] |
| Appearance | White to off-white crystalline solid | Recrystallizes from EtOH/EtOAc |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water |
| H-Bond Acceptors | 3 | N1, O (Carbonyl), Br (weak) |
| LogP | 2.96 | Lipophilic, crosses BBB |
Synthetic Pathways & Mechanistic Insight
To ensure high purity and yield, two distinct protocols are recommended: the Classical Thermal Cyclodehydration (for scale-up) and the Microwave-Assisted Synthesis (for rapid library generation).[1]
Mechanistic Workflow
The formation of the quinazolinone core proceeds through a benzoxazinone intermediate.[1] The reaction is driven by the nucleophilic attack of the aniline nitrogen on the activated carbonyl of the benzoxazinone, followed by ring opening and subsequent dehydrative ring closure.
Figure 1: Mechanistic pathway via benzoxazinone intermediate.
Protocol A: Thermal Cyclodehydration (Scale-Up Preferred)
This method utilizes acetic anhydride as both solvent and dehydrating agent, driving the equilibrium toward the benzoxazinone intermediate [3].[1]
Reagents:
-
N-Acetylanthranilic acid (1.0 eq)[1]
-
4-Bromoaniline (1.1 eq)[1]
-
Acetic Anhydride (excess, solvent volume)
Step-by-Step Methodology:
-
Activation: Dissolve N-acetylanthranilic acid (10 mmol) in acetic anhydride (15 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reflux 1: Heat the mixture to reflux (140°C) for 1 hour under anhydrous conditions (CaCl₂ guard tube). Checkpoint: The solution should turn clear, indicating formation of 2-methyl-3,1-benzoxazin-4-one.[1]
-
Addition: Cool the solution slightly (to ~80°C) and add 4-bromoaniline (11 mmol).
-
Reflux 2: Re-heat to reflux for 3–5 hours. Monitor reaction progress via TLC (30% EtOAc in Hexane).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.
-
Isolation: The solid product will precipitate.[1] Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid residues.[1]
-
Purification: Recrystallize from Ethanol or Ethyl Acetate to yield white needles.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
This method utilizes a solid support (Sodium Sulfate) to facilitate energy transfer and water removal, significantly reducing reaction time [2].[1]
Step-by-Step Methodology:
-
Preparation: Mix Anthranilic acid (1.0 eq) and 4-Bromoaniline (1.0 eq) with Acetic Anhydride (2 eq).
-
Support: Add anhydrous Sodium Sulfate (Na₂SO₄) as a solid support (5x weight of reagents).[1][2] Grind the mixture in a mortar to a fine powder.
-
Irradiation: Place the powder in a microwave reactor. Irradiate at 600W for 2–4 minutes (using 30-second pulses to prevent overheating).
-
Extraction: Cool the vessel. Add water (50 mL) and extract with Ethyl Acetate.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 7.5:2.5).
Structural Characterization (The Fingerprint)[1][11]
Verification of the structure relies on the absence of the N-H stretch from the precursor aniline and the presence of the characteristic quinazolinone carbonyl.
Table 2: Spectroscopic Data
| Method | Signal/Peak | Assignment |
| FT-IR | 1680–1688 cm⁻¹ | C=O[1] Stretch (Strong, Quinazolinone) |
| 1600–1620 cm⁻¹ | C=N Stretch | |
| ~550–600 cm⁻¹ | C-Br Stretch | |
| ¹H NMR (CDCl₃) | δ 2.20–2.25 (s, 3H) | C2-CH₃ (Methyl group) |
| δ 7.20–7.80 (m, 8H) | Aromatic protons (Quinazoline + Phenyl) | |
| MS (ESI) | m/z 315 / 317 | [M+H]⁺ (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Note: The methyl singlet at ~2.2 ppm is diagnostic.[1] If the peak appears at ~2.6 ppm or higher, check for acetylation of the aniline rather than cyclization.
Pharmacological Potential & Functionalization[3][7][9]
Biological Activity
The 3-(4-bromophenyl) derivative retains the pharmacophore of Methaqualone but exhibits distinct activity profiles due to the halogen substitution.[1]
-
Anticonvulsant: The compound shows activity in Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) seizure models.[1][3] The lipophilic nature allows BBB penetration, modulating GABA_A receptors [1, 4].[1]
-
Anticancer (Kinase Inhibition): Quinazolinones are privileged scaffolds for kinase inhibition.[1] The 4-bromo position allows for the extension of the molecule to reach hydrophobic pockets in enzymes like VEGFR-2 or Aurora Kinase [5].[1]
Functionalization Workflow (SAR Expansion)
The bromine atom at the para-position is not merely structural; it is a "chemical hook" for generating libraries via Palladium-catalyzed cross-coupling.[1]
Figure 2: Functionalization strategy utilizing the bromine handle.[1]
References
-
El-Azab, A. S., et al. "Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives."[1] Heteroatom Chemistry, vol. 28, no. 5, 2017. Link[1]
-
Kaur, H., et al. "Microwave assisted synthesis of 3-(4-bromophenyl)quinazolin-4(3H)-one."[1] National Institutes of Health (PMC), 2011.[1] Link
-
Gawad, N. M., et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications, vol. 46, no.[1] 2, 2016. Link[1]
-
Wolfe, J. F., et al. "Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones."[1][4] Journal of Medicinal Chemistry, vol. 33, no. 1, 1990.[1] Link[1]
-
El-Adl, K., et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors."[1] Bioorganic Chemistry, 2021.[1][5] Link
Sources
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- 2. 3-(4-Bromophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
